molecular formula C13H20ClNO2 B2417712 (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride CAS No. 2044871-90-9

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride

Cat. No.: B2417712
CAS No.: 2044871-90-9
M. Wt: 257.76
InChI Key: NPTSHZSJMUTZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antitubercular therapies. Its core research value lies in its piperidine scaffold, a privileged structure in drug discovery for targeting bacterial enzymes. Scientific investigations have explored this compound and its derivatives as part of structure-activity relationship (SAR) campaigns focused on inhibiting MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis . MenA is a validated target in the essential menaquinone biosynthesis pathway of the bacterial electron transport chain . Inhibiting this pathway disrupts energy metabolism, which is a promising strategy for combating drug-resistant tuberculosis . Researchers utilize this compound as a key building block to develop more potent inhibitors with improved drug-like properties, offering a potential pathway to new therapeutic agents against persistent and resistant bacterial populations .

Properties

IUPAC Name

(3-methoxyphenyl)-piperidin-4-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10;/h2-4,9-10,13-15H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTSHZSJMUTZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Considerations in Synthetic Planning

The preparation of (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride can be approached via several synthetic strategies, each with distinct advantages and limitations. The primary considerations in route selection include the availability and cost of starting materials, the efficiency and selectivity of key transformations, and the ease of purification and salt formation.

Comparative Analysis of Preparation Methods

Efficiency and Yield

Mechanistic Insights and Optimization Strategies

Mechanistic Considerations

Each synthetic route involves key mechanistic steps that determine the efficiency and selectivity of the process. Reductive amination relies on the formation and reduction of an imine intermediate, with selectivity governed by the choice of reducing agent. Grignard addition proceeds via nucleophilic attack on the carbonyl carbon, with the stereochemistry of the alcohol center influenced by the reaction conditions. Catalytic hydrogenation involves hydrogenolysis and reduction steps that must be carefully controlled to avoid over-reduction.

Optimization Parameters

Critical parameters for optimization include solvent choice, temperature, reaction time, and stoichiometry of reagents. For reductive amination, the use of excess amine and mild acid catalysts enhances imine formation. In Grignard additions, strict exclusion of moisture and use of low temperatures improve selectivity and yield. For catalytic hydrogenation, catalyst loading and hydrogen pressure must be balanced to achieve complete conversion without side reactions.

Troubleshooting and Purification

Common challenges include incomplete conversion, formation of side products, and difficulties in salt precipitation. These can be addressed by adjusting reaction times, reagent ratios, and purification protocols such as recrystallization or chromatography. The hydrochloride salt is typically isolated by precipitation from ethanol or ether mixtures, with purity confirmed by melting point, NMR, and HPLC analysis.

Analytical Characterization of the Product

Spectroscopic Analysis

The identity and purity of (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride are confirmed by a combination of spectroscopic techniques, including proton and carbon-13 nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. The characteristic signals for the methoxy group, aromatic protons, piperidine ring, and benzylic alcohol are readily identified in the NMR spectra.

Chromatographic Purity

High-performance liquid chromatography (HPLC) is employed to assess the purity of the final product, with typical purity standards exceeding 95% for research and pharmaceutical applications. Impurities arising from incomplete reactions or side products are quantified and minimized through optimization of reaction and purification conditions.

Physical Properties

The hydrochloride salt is typically obtained as a white crystalline solid, with a melting point in the range of 180–200°C (depending on the degree of hydration). The compound is soluble in water and polar organic solvents, facilitating its use in biological and chemical assays.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted aryl piperidines .

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This modification enhances its suitability as a linker in PROTACs, influencing the 3D orientation and optimization of drug-like properties .

Biological Activity

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 250.73 g/mol
  • CAS Number : 2044871-90-9

Antimicrobial Properties

Recent studies have examined the antimicrobial effects of various piperidine derivatives, including (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride. Research indicates that certain piperidine compounds exhibit significant antibacterial and antifungal activities.

CompoundActivityMinimum Inhibitory Concentration (MIC)
(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochlorideAntibacterial against E. coli32 µg/mL
(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochlorideAntifungal against C. albicans16 µg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

The mechanism by which (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride exerts its biological effects may involve the inhibition of key metabolic pathways in pathogens. For instance, similar piperidine derivatives have been shown to disrupt cell wall synthesis and interfere with protein synthesis in bacteria .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, with significant zones of inhibition observed at concentrations above 16 µg/mL.

Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted to evaluate the safety profile of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride. The compound was tested on human cell lines, revealing an IC50 value greater than 100 µg/mL, indicating a favorable safety margin for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

  • Step 1 : React piperidin-4-ylmethanol with 3-methoxyphenylmagnesium bromide under Grignard conditions to form the tertiary alcohol intermediate.
  • Step 2 : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .
  • Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol. Optimize stoichiometry (e.g., 1:1 molar ratio) and monitor pH to avoid over-acidification.
    • Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of the piperidine ring. Monitor reaction progress via TLC or LC-MS .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodology :

  • X-ray crystallography : Employ SHELX software for single-crystal structure refinement. Resolve potential disorder in the piperidine ring using restraints .
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous piperidine derivatives (e.g., δ ~3.5 ppm for methoxy protons, δ ~2.8–3.2 ppm for piperidine CH₂ groups) .
  • IR : Confirm hydroxyl (broad ~3200–3500 cm⁻¹) and hydrochloride (sharp ~2400–2600 cm⁻¹) stretches .

Q. What stability studies are critical for this compound under varying storage and experimental conditions?

  • Methodology :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >150°C for hydrochloride salts) .
  • Solution stability : Assess pH-dependent degradation (e.g., 0.1 M PBS at pH 7.4 vs. 1.0 M HCl) via HPLC-UV over 24–72 hours. Monitor for hydrolysis of the methoxy group .
  • Light sensitivity : Store in amber vials at 2–8°C; compare degradation rates under UV/vis light exposure .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Receptor binding : Screen for affinity at opioid or serotonin receptors (e.g., μ-opioid receptor radioligand displacement assays) due to structural similarity to tramadol derivatives .
  • Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays, given the piperidine moiety’s role in CNS-targeting compounds .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral compound?

  • Methodology :

  • Chiral chromatography : Use a Chiralpak® IG-3 column with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Adjust flow rate (1.0 mL/min) and column temperature (25°C) to optimize separation .
  • Crystallization : Employ diastereomeric salt formation with (+)- or (−)-dibenzoyl tartaric acid in ethanol/water mixtures. Monitor crystal growth via polarized light microscopy .

Q. What strategies are effective for impurity profiling and quantification?

  • Methodology :

  • HPLC-MS/MS : Use a C18 column (5 μm, 150 mm × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient elution). Identify impurities such as des-methyl or hydroxylated derivatives .
  • Forced degradation : Expose the compound to heat (60°C), acid (1 M HCl), and peroxide (3% H₂O₂) to simulate process-related impurities. Quantify using area normalization .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict hydroxylation or N-demethylation sites .
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate bioavailability, blood-brain barrier permeability, and hepatotoxicity .

Q. What structural modifications enhance selectivity for target receptors?

  • Methodology :

  • SAR analysis : Synthesize analogs with substituents at the 3-methoxyphenyl group (e.g., 3-fluoro or 3-hydroxy) and compare binding affinities via radioligand assays .
  • Piperidine ring modifications : Replace piperidine with morpholine or thiomorpholine and evaluate conformational flexibility via molecular dynamics simulations .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported receptor binding affinities.
    • Resolution : Compare assay conditions (e.g., cell line, ligand concentration). For instance, μ-opioid receptor Ki values may vary due to differences in membrane preparation (e.g., HEK293 vs. CHO cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.